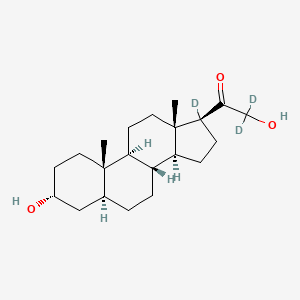

3|A,21-Dihydroxy-5|A-pregnan-20-one-d3

Description

Evolution of Stable Isotope Labeling in Steroid Analysis and Metabolomics

The journey towards precise steroid analysis has been marked by significant technological evolution. Early methods often relied on immunoassays, which, while valuable, could suffer from cross-reactivity with structurally similar steroids, leading to potential inaccuracies. fishersci.co.uk The advent of mass spectrometry (MS) coupled with chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) offered a major leap forward in specificity and sensitivity. texilajournal.com

Within this landscape, stable isotope labeling emerged as a transformative strategy. nih.gov Initially, radioactive isotopes were used as tracers, but concerns over safety and handling spurred the adoption of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govsigmaaldrich.com Deuterium-labeled compounds, in particular, became widely adopted due to their relative ease and lower cost of synthesis. nih.gov This evolution has been critical for the field of metabolomics, which seeks to measure the complete set of small-molecule metabolites in a biological sample, providing a functional readout of the physiological state. nih.govnih.gov

Significance of Deuterated Pregnane (B1235032) Derivatives as Internal Standards

The primary application of deuterated steroids, including pregnane derivatives, is as internal standards in quantitative mass spectrometry. texilajournal.comcerilliant.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to a sample before processing. nih.gov It co-elutes with the analyte and experiences similar effects during extraction, derivatization, and ionization. texilajournal.com By comparing the mass spectrometer's response of the analyte to that of the internal standard, variations in sample preparation and instrument performance can be effectively normalized, leading to highly accurate and precise quantification. cerilliant.comcaymanchem.com

Deuterated standards are considered the "gold standard" for this purpose because their chemical and physical behavior is almost identical to their non-deuterated counterparts. cerilliant.com The slight increase in mass due to the deuterium atoms allows the mass spectrometer to distinguish between the endogenous analyte and the labeled internal standard. nih.gov This is particularly crucial in complex biological matrices like plasma, urine, or brain tissue, where matrix effects can suppress or enhance the ionization of the analyte, leading to erroneous results if not properly corrected. texilajournal.comcerilliant.com Pregnane derivatives, a class of C21 steroids, are of significant biological interest, and their accurate measurement is essential in various fields of research. caymanchem.comwikipedia.orgwikipedia.orgsigmaaldrich.com

Positioning of 3α,21-Dihydroxy-5α-pregnan-20-one-d3 as a Key Research Tool

3α,21-Dihydroxy-5α-pregnan-20-one, also known as allotetrahydrodeoxycorticosterone (THDOC), is an endogenous neurosteroid that is a potent positive allosteric modulator of GABA-A receptors. abmole.comnih.govnih.gov Its role in neurological function and its potential involvement in various neurological and psychiatric conditions make its accurate quantification in biological samples a key research objective. cerilliant.comabmole.comnih.gov

This is where its deuterated analogue, 3α,21-Dihydroxy-5α-pregnan-20-one-d3, becomes an indispensable research tool. By serving as an internal standard in LC-MS/MS assays, it enables researchers to precisely and accurately measure the levels of endogenous THDOC. This capability is fundamental for:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion of administered THDOC or drugs that affect its levels. nih.govlumiprobe.com

Metabolomic studies: Investigating the metabolic pathways of neurosteroids and how they are altered in different physiological or pathological states.

Clinical research: Correlating the levels of THDOC with disease states, such as epilepsy, depression, and neurodegenerative disorders. cerilliant.com

The availability of high-purity 3α,21-Dihydroxy-5α-pregnan-20-one-d3 allows for the development of robust and reliable analytical methods, which are essential for advancing our understanding of neurosteroid biology and pathology. nih.govscbt.com

Physicochemical Properties

The following tables provide an overview of the physicochemical properties of 3α,21-Dihydroxy-5α-pregnan-20-one and related compounds.

Table 1: Properties of 3α,21-Dihydroxy-5α-pregnan-20-one (Data for the non-deuterated compound)

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₃ | abmole.com |

| Molecular Weight | 334.49 g/mol | abmole.com |

| CAS Number | 567-02-2 | abmole.com |

| Appearance | White crystalline powder or colourless crystals | |

| Melting Point | 154.0 - 164.0 °C | |

| Synonyms | Allotetrahydrodeoxycorticosterone, 5α-THDOC, 21-Hydroxyallopregnanolone | abmole.com |

Table 2: Properties of Related Pregnane Steroids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3β,21-Dihydroxy-5α-pregnan-20-one | C₂₁H₃₄O₃ | 334.5 | 567-01-1 |

| 3α,11β-Dihydroxy-5α-pregnan-20-one | C₂₁H₃₄O₃ | 334.500 | 565-89-9 |

| 3α,17α-Dihydroxy-5α-pregnan-20-one | C₂₁H₃₄O₃ | 334.500 | 6890-65-9 |

| 5α-Pregnan-3α-ol-20-one | C₂₁H₃₄O₂ | 318.49 | 516-54-1 |

| 3β,21-Dihydroxy-5α-pregnan-20-one-d4 | C₂₁H₃₀D₄O₃ | 338.52 | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2,2-dideuterio-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1/i12D2,18D |

InChI Key |

CYKYBWRSLLXBOW-MKNAHWJESA-N |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |

Origin of Product |

United States |

Applications of 3α,21 Dihydroxy 5α Pregnan 20 One D3 in Steroid Biochemistry and Metabolomics Research

Elucidation of Steroid Metabolic Pathways

Stable isotope-labeled compounds are indispensable for mapping the complex and interconnected pathways of steroid metabolism. The use of 3α,21-Dihydroxy-5α-pregnan-20-one-d3 offers a powerful method for tracing metabolic routes, investigating enzymatic processes, and analyzing metabolic flow.

Tracing Endogenous Steroid Biosynthesis and Catabolism

The fundamental application of a stable isotope-labeled steroid like 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is as a tracer to follow the metabolic fate of its endogenous form, THDOC. When introduced into a biological system, the deuterated compound follows the same biosynthetic and catabolic pathways as the natural steroid. uky.edunih.gov Because mass spectrometry can distinguish between the labeled (heavier) and unlabeled (natural) versions of the molecule and its downstream metabolites, researchers can track the conversion of THDOC into other steroid products or identify novel breakdown products. uky.edunih.gov

This tracing approach helps to:

Identify and confirm metabolic pathways: By tracking the appearance of the deuterium (B1214612) label in other steroid molecules, researchers can confirm known metabolic steps and discover new ones. For instance, the conversion of THDOC by hydroxysteroid dehydrogenases (HSDs) can be explicitly followed. nih.gov

Study metabolic flux in vivo and in vitro: This technique allows for the observation of steroid metabolism under various physiological or pathological conditions, providing insights into how diseases or external stimuli like stress affect these pathways. nih.gov

Investigating Enzyme Activities in Steroidogenesis and Neurosteroidogenesis

The synthesis and breakdown of neurosteroids are governed by a series of enzymes, including 5α-reductase and various hydroxysteroid dehydrogenases (HSDs). oup.comwikipedia.org Isotope-labeled steroids are instrumental in studying the kinetics and activity of these enzymes. nih.govnih.gov

By introducing a known quantity of a labeled substrate, such as a deuterated precursor to THDOC, into an enzymatic assay, researchers can measure the rate of product formation (e.g., labeled THDOC) with high precision using mass spectrometry. This method can be used to determine key kinetic parameters.

Furthermore, these labeled compounds can help elucidate the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can influence the rate of bond-breaking steps in an enzymatic reaction. nih.govnih.gov Observing a KIE can provide strong evidence about the rate-limiting steps in an enzyme's catalytic mechanism, offering deep mechanistic insights into enzymes like 3α-HSD, which is critical for the synthesis of potent GABAergic neurosteroids. nih.gov

Role in Stable Isotope Resolved Metabolomics (SIRM) for Metabolic Flux Analysis

Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated technique that uses isotope tracers to map the flow, or flux, of metabolites through complex biochemical networks. uky.edunih.govnih.gov While often used with primary metabolites like glucose or amino acids, the principles of SIRM are applicable to steroid pathways. uky.edu

In this context, 3α,21-Dihydroxy-5α-pregnan-20-one-d3 can be used not just as an internal standard but as a tracer introduced into a system (e.g., cell culture or animal model) to analyze the dynamics of the neurosteroid network. nih.govresearchgate.net By measuring the rate of incorporation of the deuterium label into various downstream pools of metabolites over time, researchers can construct a dynamic model of neurosteroid metabolism. This approach provides a quantitative understanding of how quickly steroids are synthesized, interconverted, and cleared under specific conditions, which is information that cannot be obtained from static concentration measurements alone. uky.edu

Quantitative Profiling of Neuroactive Steroids and Their Metabolites

Accurate quantification of neuroactive steroids, which are often present at very low concentrations in the brain and other tissues, is a significant analytical challenge. nih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which rely heavily on stable isotope-labeled internal standards, has revolutionized the field. nih.govmdpi.com 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is ideally suited for this purpose.

Assessment of Pregnane (B1235032) Steroid Levels in Research Models

The most prevalent use of 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is as an internal standard for the accurate quantification of endogenous THDOC in various biological matrices, including brain tissue, serum, and plasma. nih.govnih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. chromforum.org This allows it to correct for variations in sample extraction, processing, and instrument response, leading to highly accurate and precise measurements. nih.govnih.gov

LC-MS/MS methods using deuterated internal standards have been successfully developed to measure pregnane neurosteroids in animal models, such as rats, to study the effects of stress or the administration of substances like ethanol. nih.govnih.gov These studies have demonstrated the ability to quantify neurosteroids in small sample volumes with high reproducibility. nih.gov

| Research Area | Model | Analyte(s) | Internal Standard Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Stress Response | Rat (Wistar) | Allopregnanolone (B1667786), Epiallopregnanolone | Deuterated Allopregnanolone | Method validated for quantifying stress-induced changes in brain and serum neurosteroid levels. | nih.gov |

| Neurosteroidogenesis | Rat Brain | Allopregnanolone, Pregnenolone | Isotope-coded derivatization reagent | Differential analysis accurately measured drug-evoked increases in brain neurosteroid levels. | nih.gov |

| Ethanol Effects | Rat (Sprague Dawley) | Allopregnanolone (3α,5α-THP) | (Implied for RIA) | Ethanol administration dose-dependently increased cerebral cortex levels of 3α,5α-THP. | nih.gov |

| Human Plasma Analysis | Human | Allopregnanolone | Allopregnanolone-d4 | LC-MS/MS method developed for sensitive and specific quantification in plasma. | nih.gov |

Dynamics of Neurosteroid Production and Regulation in In Vitro and Ex Vivo Systems

In vitro (cell culture) and ex vivo (tissue slice) systems are invaluable for studying the cellular and molecular mechanisms of neurosteroid production under controlled conditions. nih.gov For example, hippocampal slices can be used to investigate how certain compounds stimulate neurosteroidogenesis. nih.gov

In these experiments, 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is added to the culture medium or tissue buffer during the extraction phase. This allows for the precise quantification of THDOC and other neurosteroids produced and released by the cells or tissue slices. By comparing the levels of neurosteroids under baseline versus stimulated conditions, researchers can identify factors that regulate the activity of steroidogenic enzymes and understand the dynamics of neurosteroid release. This approach has been used to show that stimulating the translocator protein (TSPO) can promote the synthesis of neurosteroids like THDOC and allopregnanolone in hippocampal tissue. nih.gov

Use in Targeted and Untargeted Steroidomics Approaches

The deuterated steroid 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is a critical tool in the fields of steroid biochemistry and metabolomics, primarily serving as an internal standard for the precise quantification of its endogenous, non-labeled counterpart, 3α,21-Dihydroxy-5α-pregnan-20-one, also known as allotetrahydrodeoxycorticosterone (THDOC). sigmaaldrich.com The use of stable isotope-labeled standards is considered the gold standard in quantitative mass spectrometry-based analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it enhances accuracy and precision by correcting for variations during sample preparation and analysis. nih.govnih.gov

Targeted Steroidomics: Quantifying THDOC and Related Neurosteroids

In targeted steroidomics, researchers aim to measure the concentration of one or more specific steroids in a biological sample. The use of 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is essential for the accurate quantification of THDOC, a neurosteroid that acts as a potent positive allosteric modulator of the GABA-A receptor. frontiersin.orgnih.gov Accurate measurement of THDOC is crucial for studying its role in various physiological and pathological conditions, including stress, anxiety, depression, and epilepsy. nih.gov

LC-MS/MS methods are frequently employed for the simultaneous quantification of a panel of neurosteroids. nih.gov In such assays, a known amount of the deuterated internal standard, like 3α,21-Dihydroxy-5α-pregnan-20-one-d3, is added to the biological sample (e.g., plasma, serum, or brain tissue) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. nih.gov By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate concentration can be determined.

Detailed Research Findings:

A study by Mayne et al. (2021) developed and validated a fast and specific LC-MS/MS assay for the simultaneous quantification of several neurosteroids, including allopregnanolone and its isomers, in human serum during pregnancy. nih.gov While this study focused on related pregnane neurosteroids, the performance characteristics are representative of what would be expected for an assay using 3α,21-Dihydroxy-5α-pregnan-20-one-d3 to quantify THDOC. The method demonstrated high sensitivity, with a reliable quantification range from 0.78 to 1000 ng/mL. nih.gov The inter- and intraday trueness of the quality control samples were between 90% and 110%, with imprecision being less than 10%, highlighting the robustness and reliability of such methods. nih.gov

The table below illustrates typical performance data for a validated LC-MS/MS method for neurosteroid quantification, based on published findings for similar compounds.

| Parameter | Value | Reference |

|---|---|---|

| Quantification Range | 0.78 - 1000 ng/mL | nih.gov |

| Intra-day Precision (%CV) | < 10% | nih.gov |

| Inter-day Precision (%CV) | < 10% | nih.gov |

| Trueness (Accuracy) | 90 - 110% | nih.gov |

| Extraction Recovery | > 95% | nih.gov |

Untargeted Steroidomics: Enhancing Comprehensive Steroid Profiling

In untargeted steroidomics, the goal is to obtain a comprehensive or global view of the steroids present in a biological sample, without focusing on a predefined list of analytes. This approach is powerful for discovering novel biomarkers and understanding broad metabolic shifts in response to physiological or pathological stimuli.

While a single deuterated standard cannot be used for absolute quantification of all steroids in an untargeted analysis, 3α,21-Dihydroxy-5α-pregnan-20-one-d3 and other stable isotope-labeled compounds are invaluable as internal standards for several reasons:

Quality Control: They help to monitor the analytical performance of the LC-MS/MS system over a large batch of samples, ensuring data quality and reliability.

Retention Time Alignment: The retention time of the deuterated standard helps to align the chromatograms of different samples, which is crucial for accurate peak picking and data processing in metabolomics software.

Relative Quantification: The signal intensity of the internal standard can be used to normalize the signal intensities of other detected steroids, allowing for semi-quantitative comparisons between different sample groups.

Detailed Research Findings:

A study on extended steroid profiling in human serum and plasma utilized a one-point internal calibration strategy with a panel of stable isotope-labeled standards to quantify numerous steroids. nih.gov This approach allowed for the identification of 69 distinct endogenous steroids in a reference plasma material, demonstrating the power of using internal standards for comprehensive profiling. nih.gov The use of a biphenyl (B1667301) stationary phase in the liquid chromatography system was highlighted as a key factor in resolving many isobaric steroid species, which is a common challenge in steroid analysis. nih.gov

The following table provides an example of a panel of steroids that could be analyzed in a targeted or untargeted steroidomics study where 3α,21-Dihydroxy-5α-pregnan-20-one-d3 would be used as an internal standard for its corresponding analyte.

| Steroid Class | Compound Name |

|---|---|

| Progestogens | Progesterone |

| 17α-Hydroxyprogesterone | |

| Allopregnanolone | |

| Pregnanolone | |

| Corticosteroids | 3α,21-Dihydroxy-5α-pregnan-20-one (THDOC) |

| Corticosterone | |

| Androgens | Testosterone (B1683101) |

| Androstenedione |

Synthesis and Characterization of Deuterated Steroid Standards for Research Purity and Application

Synthetic Strategies for Deuterium (B1214612) Incorporation into Pregnane (B1235032) Scaffolds

The introduction of deuterium into a complex steroid scaffold like pregnane demands strategic chemical planning to achieve labeling at specific positions. The choice of method depends on the desired location of the deuterium atoms and the starting material's functional groups. A common precursor for the synthesis of 3α,21-Dihydroxy-5α-pregnan-20-one is its non-deuterated analog or a closely related pregnane derivative. researchgate.netresearchgate.net Synthetic approaches often involve the use of deuterated reagents or catalysts to introduce the stable isotopes. nih.govresearchgate.net

For instance, the reduction of a ketone or the saturation of a double bond are common steps in steroid synthesis that can be adapted for deuterium incorporation. The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), is a primary method for introducing deuterium at specific hydroxyl-bearing carbons. nih.gov Similarly, catalytic deuteration, using deuterium gas (D₂) and a metal catalyst like palladium on carbon (Pd/C), can be employed to saturate carbon-carbon double bonds, introducing deuterium atoms across the former double bond.

Regioselectivity—the control of where the deuterium is placed—is paramount in synthesizing a specific standard like 3α,21-Dihydroxy-5α-pregnan-20-one-d3. The "-d3" designation implies that three hydrogen atoms have been specifically replaced by deuterium.

One powerful technique for regioselective deuteration is the base- or acid-catalyzed hydrogen-deuterium exchange (HDX). nih.gov This method is particularly effective for introducing deuterium at carbon atoms adjacent to a carbonyl group (the α-position) through keto-enol tautomerism. acanthusresearch.comnih.gov By treating a steroid with a ketone, such as the one at the C-20 position in the pregnane structure, with a deuterated solvent like deuterium oxide (D₂O) in the presence of a base or acid, the α-hydrogens can be selectively exchanged for deuterium. acanthusresearch.comnih.gov

Another key strategy involves the stereospecific and regioselective reduction of a ketone. For the synthesis of the 3α-hydroxy group in the target molecule, one could start with a 3-keto-pregnane precursor. Reduction of this ketone with a deuterated reagent like sodium borodeuteride can introduce a deuterium atom at the C-3 position. nih.gov The stereochemical outcome (whether the resulting hydroxyl group is in the α or β orientation) can often be controlled by the choice of reagent and reaction conditions.

A summary of common regioselective deuteration methods applicable to pregnane scaffolds is presented below.

| Method | Reagent/Catalyst | Target Position | Description |

| Catalytic Deuteration | D₂, Pd/C (or other metal catalysts) | Carbon-carbon double bonds | Saturation of a double bond with deuterium gas, adding two deuterium atoms. |

| Deuteride Reduction | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄) | Carbonyl groups (ketones, aldehydes, esters) | Reduction of a carbonyl to a hydroxyl group, introducing a deuterium atom at the carbinol carbon. nih.gov |

| Base-Catalyzed H/D Exchange | Deuterium oxide (D₂O), deuterated methanol (B129727) (CH₃OD) with a base (e.g., NaOD) | α-position to a carbonyl group | Exchange of acidic protons adjacent to a ketone for deuterium via an enolate intermediate. acanthusresearch.comnih.gov |

| Acid-Catalyzed H/D Exchange | Deuterated acid (e.g., DCl) in D₂O | α-position to a carbonyl, certain aromatic positions | Exchange of protons for deuterium via an enol intermediate. nih.gov |

This table provides an overview of common methods for regioselective deuterium incorporation in steroid synthesis.

Following synthesis, it is crucial to verify both the chemical purity of the compound and the success of the deuteration process. This involves determining the isotopic enrichment (the percentage of molecules that have incorporated the desired number of deuterium atoms) and ensuring the absence of significant impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing chemical purity. researchgate.netpageplace.de By comparing the synthesized product to a known reference standard, HPLC can separate the target compound from starting materials, by-products, or other contaminants, allowing for quantification of its purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for both structural verification and purity assessment. researchgate.netacs.orgnih.gov ¹H NMR can confirm the structure of the steroid and, in many cases, reveal the specific sites of deuteration by showing the disappearance of proton signals at those positions. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample with high accuracy by comparing the integral of a signal from the analyte to that of a certified internal standard. researchgate.netresearchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is the primary method for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ion, MS can distinguish between the unlabeled compound and its various deuterated isotopologues (molecules with different numbers of deuterium atoms). The relative intensities of these ion peaks allow for the calculation of the percentage of isotopic enrichment. rsc.orgnih.gov For example, in a successful synthesis of a "-d3" standard, the most abundant ion should be three mass units higher than the unlabeled compound.

| Analytical Technique | Primary Purpose | Information Provided |

| HPLC | Chemical Purity | Separation and quantification of the target compound from impurities. researchgate.net |

| NMR Spectroscopy | Structural Confirmation & Purity | Verification of the chemical structure, identification of deuteration sites, and quantitative purity assessment (qNMR). acs.orgnih.gov |

| Mass Spectrometry (MS) | Isotopic Enrichment | Determination of the mass distribution of isotopologues and calculation of the percentage of deuterium incorporation. rsc.orgnih.gov |

This table summarizes the key analytical techniques used to characterize synthesized deuterated steroid standards.

Isotopic Stability and Potential for Deuterium Exchange in Analytical Systems

An ideal deuterated internal standard must maintain its isotopic label throughout the entire analytical process, from storage to final detection. acanthusresearch.com The stability of the carbon-deuterium (C-D) bond is generally high, but deuterium exchange—the replacement of a deuterium atom with a proton from the surrounding environment (e.g., solvent)—can occur under certain conditions. acanthusresearch.com

The position of the deuterium label is the most critical factor for its stability. Labels on heteroatoms like oxygen or nitrogen are readily exchangeable and should be avoided. acanthusresearch.com Deuterium atoms on carbons adjacent to carbonyl groups, which are intentionally placed using H/D exchange, can also be susceptible to back-exchange under basic or, to a lesser extent, acidic conditions. acanthusresearch.comnih.gov Therefore, it is essential to control the pH of solutions used in sample preparation and chromatography to prevent the loss of the label.

Furthermore, hydrogen-deuterium scrambling can sometimes occur within the ion source or collision cell of a mass spectrometer. cerilliant.com This can complicate quantification, but the issue can often be mitigated by carefully selecting the mass transitions used for monitoring or by adjusting instrument parameters. cerilliant.com Despite these potential challenges, deuterium-labeled standards are widely considered a viable and cost-effective option for LC-MS/MS analysis when designed and used correctly. cerilliant.com The slight difference in physicochemical properties caused by deuterium substitution can occasionally lead to chromatographic retention time shifts between the analyte and the SIL internal standard, an effect known as the "deuterium isotope effect," which must be accounted for during method development.

Computational and Bioinformatic Approaches in Deuterated Steroid Research

Data Processing and Statistical Analysis for Quantitative Steroidomics

Quantitative steroidomics, particularly when employing stable isotope dilution techniques with compounds like 3α,21-Dihydroxy-5α-pregnan-20-one-d3, generates vast amounts of data that require specialized processing and statistical interpretation to extract meaningful biological insights.

In quantitative mass spectrometry-based steroid analysis, the use of stable isotope-labeled internal standards, such as 3α,21-Dihydroxy-5α-pregnan-20-one-d3, is a cornerstone of achieving accurate and precise measurements. thermofisher.comnih.govirisotope.com These deuterated standards are chemically almost identical to their endogenous counterparts, meaning they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. texilajournal.com This co-elution and similar behavior allow for robust correction of analytical variability. texilajournal.com

The primary method for quantification is the construction of a calibration curve. This involves analyzing a series of calibration standards containing known concentrations of the non-labeled analyte and a constant concentration of the deuterated internal standard. The ratio of the analytical response (e.g., peak area) of the analyte to the internal standard is then plotted against the analyte concentration. This ratio-based approach effectively normalizes the data, compensating for variations in sample preparation, injection volume, and instrument response. thermofisher.comunige.ch

Two primary calibration strategies are employed:

External Calibration: This is the conventional method where calibration standards are prepared in a surrogate matrix (e.g., charcoal-stripped serum) that is free of the analyte of interest. unige.ch The calibration curve generated from these standards is then used to determine the concentration of the analyte in the unknown biological samples.

Internal Calibration: This approach utilizes the stable isotope-labeled standard as a single-point calibrant directly within each sample. unige.ch This method can simplify and rationalize quantitative analysis, particularly for endogenous compounds where a true blank matrix is unavailable. nih.gov Studies have shown high agreement between concentrations obtained using internal and external calibration methods for steroid profiling. unige.ch

The choice of internal standard is critical. Ideally, a stable isotope-labeled version of each analyte should be used. nih.gov For 3α,21-Dihydroxy-5α-pregnan-20-one, its deuterated form, 3α,21-Dihydroxy-5α-pregnan-20-one-d3, serves as an ideal internal standard, ensuring the most accurate quantification by accounting for any analyte-specific losses or matrix effects.

Table 1: Illustrative Calibration Data for the Quantification of 3α,21-Dihydroxy-5α-pregnan-20-one using 3α,21-Dihydroxy-5α-pregnan-20-one-d3 as an Internal Standard

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard (IS) Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 150,100 | 0.0101 |

| 0.5 | 7,650 | 151,500 | 0.0505 |

| 1.0 | 15,300 | 149,800 | 0.1021 |

| 5.0 | 75,900 | 150,500 | 0.5043 |

| 10.0 | 152,100 | 149,900 | 1.0147 |

| 50.0 | 760,500 | 151,000 | 5.0364 |

Steroidomics studies often involve the measurement of a large panel of steroids, resulting in complex, high-dimensional datasets. Multivariate data analysis techniques are essential for interpreting these datasets, identifying patterns, and discovering potential biomarkers. nih.govdshs-koeln.de Commonly used methods include Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). nih.gov

The use of deuterated internal standards like 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is crucial for ensuring the quality of the data input into these models. Normalization of each analyte to its corresponding stable isotope-labeled internal standard reduces non-biological variability, thereby enhancing the ability of multivariate models to detect true biological differences between sample groups. thermofisher.com

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method used to identify the variables that are most important for discriminating between predefined sample classes. nih.govnih.gov In steroidomics, PLS-DA can be used to pinpoint the specific steroids that are most significantly altered in a particular condition. The robustness and predictive ability of a PLS-DA model are improved when the data is accurately quantified and normalized using appropriate internal standards.

The data processing workflow for a steroidomics study using deuterated internal standards typically involves peak integration, calculation of analyte-to-internal standard ratios, data normalization, and subsequent import into statistical software for multivariate analysis.

Integration with Public Metabolomics Databases and Research Repositories

To ensure the transparency, reproducibility, and utility of research findings, it is becoming standard practice to deposit metabolomics data, including data from deuterated steroid research, into public repositories. nih.govuky.edu Major repositories for this purpose include the Metabolomics Workbench and MetaboLights. nih.govfairsharing.org

These databases serve as centralized platforms for storing, sharing, and re-analyzing metabolomics data from a wide range of studies and species. nih.govuky.edu For studies utilizing deuterated internal standards like 3α,21-Dihydroxy-5α-pregnan-20-one-d3, the submission process requires detailed metadata about the experimental design, sample preparation, analytical methods, and data processing. nih.govebi.ac.uk

The Metabolomics Standards Initiative (MSI) has established minimum reporting standards for metabolomics experiments to ensure that the deposited data is of high quality and can be easily interpreted and compared across different studies. nih.gov These standards mandate the detailed reporting of internal standards used, including their identity, concentration, and how they were used for quantification. nih.govnih.gov

When submitting data from a study that used 3α,21-Dihydroxy-5α-pregnan-20-one-d3 as an internal standard, the following information would typically be required:

Metabolite Identification: Clear identification of the analyte (3α,21-Dihydroxy-5α-pregnan-20-one) and the internal standard (3α,21-Dihydroxy-5α-pregnan-20-one-d3), including database identifiers (e.g., PubChem CID, ChEBI ID).

Quantification Details: A description of the calibration method used (e.g., external or internal calibration), the concentration of the internal standard, and the range of the calibration curve.

Data Files: Submission of both the raw analytical data (e.g., in mzML or mzXML format) and the processed data (e.g., a table of normalized concentrations for each sample). metabolomicsworkbench.org

Experimental Metadata: A comprehensive description of the study design, sample collection and preparation protocols, and the parameters of the analytical instrumentation (e.g., LC-MS/MS method details). nih.gov

By integrating this detailed information, public repositories enable researchers to build upon previous work, conduct meta-analyses, and develop new hypotheses, thereby accelerating the pace of scientific discovery in steroid research.

Table 2: Example of Metadata for Submission to a Public Metabolomics Repository

| Metadata Field | Description |

| Study Title | Quantitative Profiling of Neuroactive Steroids in Brain Tissue using LC-MS/MS |

| Study Description | This study aimed to quantify the levels of 3α,21-Dihydroxy-5α-pregnan-20-one in rodent brain tissue following a specific intervention. |

| Internal Standard | 3α,21-Dihydroxy-5α-pregnan-20-one-d3 (CAS: N/A, PubChem CID: N/A) |

| Internal Standard Concentration | 10 ng/mL spiked into each sample |

| Quantification Method | External calibration curve (0.1 - 50 ng/mL) with internal standard normalization. |

| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Data Processing | Peak areas were integrated, and the ratio of the analyte peak area to the internal standard peak area was used for quantification. |

| Submitted Files | Raw data files (.mzML), processed data table (.csv), experimental protocol (.pdf) |

Future Perspectives and Emerging Directions in 3α,21 Dihydroxy 5α Pregnan 20 One D3 Research

Advancements in High-Resolution Mass Spectrometry for Enhanced Specificity and Sensitivity

The analysis of steroids, including the parent compound of the title molecule, allotetrahydrodeoxycorticosterone (THDOC), has historically been challenging due to their structural similarity and the wide range of concentrations found in biological samples. nih.govnih.gov Traditional methods like immunoassays often lack the required specificity, leading to potential cross-reactivity, while older gas chromatography-mass spectrometry (GC-MS) techniques can be labor-intensive. nih.govsciex.com The future of steroid analysis, and consequently the application of standards like 3α,21-Dihydroxy-5α-pregnan-20-one-d3, is intrinsically linked to the progress in high-resolution mass spectrometry (HRMS).

Recent years have seen the rise of powerful HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, which offer significant advantages. nih.gov These technologies provide high mass resolution and accuracy, allowing for the precise differentiation of steroid isomers and isobars that would have the same nominal mass, thereby greatly enhancing analytical specificity. sciex.comnih.gov This is particularly crucial for distinguishing between closely related steroid metabolites.

Electron-activated dissociation (EAD), a fragmentation technique available on modern systems like the ZenoTOF 7600, provides another layer of specificity. sciex.com EAD generates structure-specific fragment ions that are crucial for the unambiguous identification and characterization of steroid structures without the need for extensive chromatographic separation. sciex.com The combination of liquid chromatography (LC) with HRMS, particularly LC-HRAM-MS, has been shown to successfully quantify dozens of steroid metabolites in a single analysis. elsevierpure.comresearchgate.net The high speed of modern MS/MS acquisition further enables high-throughput analysis, which is essential for large clinical studies. sciex.com The Endocrine Society has recognized the superiority of mass spectrometry-based methods, mandating their use for steroid hormone measurements in publications. nih.gov

The role of 3α,21-Dihydroxy-5α-pregnan-20-one-d3 in this context is critical. As an internal standard, its known mass shift due to the deuterium (B1214612) atoms allows it to be clearly distinguished from the endogenous, non-labeled analyte. This ensures precise quantification, compensating for any analyte loss during sample preparation and variations in instrument response. The high sensitivity of new HRMS platforms means that even very low concentrations of steroids can be reliably measured. nih.govnih.gov

Table 1: Comparison of Mass Spectrometry Technologies in Steroid Analysis

| Feature | Immunoassay | GC-MS | LC-MS/MS (Tandem Quadrupole) | LC-HRMS (TOF, Orbitrap) |

| Specificity | Low (Cross-reactivity issues) sciex.com | High | High nih.gov | Very High (Resolves isobars) nih.gov |

| Sensitivity | Variable | High sciex.com | High | Very High nih.gov |

| Multiplexing | Single analyte | Limited | High (Panels of steroids) nih.gov | Very High (Steroidome profiling) elsevierpure.com |

| Sample Prep | Minimal | Extensive (Derivatization required) sciex.com | Moderate (Sample clean-up needed) nih.gov | Moderate |

| Throughput | High | Low endocrine-abstracts.org | High | High sciex.com |

Expanded Applications in In Vivo Metabolic Tracing Beyond Quantification

While 3α,21-Dihydroxy-5α-pregnan-20-one-d3 is primarily used as an internal standard for accurate quantification, its nature as a stable isotope-labeled compound opens the door to more sophisticated applications in metabolic research. isotope.com The future lies in using such deuterated molecules not just as analytical tools but as tracers to investigate metabolic pathways in vivo. embopress.orgnih.govnih.gov

Stable isotope tracing involves administering a labeled compound (a "tracer") to a biological system, such as a laboratory animal or even a human subject, and then tracking the incorporation of the isotope into various downstream metabolites. embopress.orgnih.govspringernature.com This technique provides a dynamic view of metabolic activity, offering insights that cannot be obtained from simply measuring the static concentrations of metabolites. embopress.orgnih.gov It allows researchers to assess metabolite turnover, determine metabolic fluxes, and identify alterations in pathway activity associated with disease states. nih.govcreative-proteomics.com

For example, by introducing a deuterated precursor like 3α,21-Dihydroxy-5α-pregnan-20-one-d3, researchers could trace its conversion and the fate of its deuterium atoms through the complex network of steroid metabolism. This approach can help to:

Elucidate Novel Metabolic Pathways: Track the transformation of the parent compound into its various metabolites, potentially uncovering previously unknown enzymatic reactions or pathways. nih.gov

Measure Metabolic Flux: Quantify the rate of metabolic reactions and pathway output, rather than just the concentration of intermediates. embopress.org This is crucial for understanding how metabolic reprogramming occurs in conditions like cancer. nih.gov

Investigate Pharmacokinetics: The use of deuterium can alter the pharmacokinetic properties of a molecule, a phenomenon known as the kinetic isotope effect. nih.govnih.gov Studying how deuteration at specific positions affects the metabolism of 3α,21-Dihydroxy-5α-pregnan-20-one can provide valuable information about the enzymes involved and their reaction mechanisms. nih.gov

These in vivo tracing studies are complex but provide an unparalleled level of detail about the biological activity of steroids and how they are processed in a living organism. nih.gov The ability to track the contribution of a specific nutrient or precursor to a particular metabolic pool moves the research beyond static measurement to a dynamic understanding of metabolic function. embopress.org

Novel Methodological Developments for Comprehensive Steroidome Analysis

The concept of the "steroidome" refers to the complete set of steroids present in a biological system. researchgate.netnih.gov Analyzing the entire steroidome presents a significant analytical challenge due to the chemical diversity of the compounds, their wide concentration range, and the presence of numerous isomers. researchgate.net Future developments aim to create more comprehensive and robust methods for this type of analysis, for which deuterated standards like 3α,21-Dihydroxy-5α-pregnan-20-one-d3 are indispensable.

Methodological advancements are focused on several key areas:

High-Throughput Methods: The development of high-throughput LC-MS/MS methods is crucial for applying steroidome analysis to large patient cohorts, for example, in screening for adrenal tumors. endocrine-abstracts.org These methods are designed to be fast and efficient, analyzing a panel of key steroid metabolites in minutes. endocrine-abstracts.org

Expanded Analyte Panels: Researchers are continuously working to expand the number of steroids that can be measured in a single run. elsevierpure.comresearchgate.net This provides a more complete picture of steroid biosynthesis and metabolism, allowing for the identification of subtle shifts in multiple pathways simultaneously.

Improved Sample Preparation: Innovations in sample preparation, such as automated magnetic bead extraction, aim to reduce matrix effects and improve the efficiency and reproducibility of steroid extraction from complex biological samples like plasma or serum. semanticscholar.org

Advanced Data Analysis: The vast amount of data generated by comprehensive steroidome analysis requires sophisticated computational and machine learning approaches to identify patterns and biomarkers that can distinguish between different physiological or pathological states. nih.govendocrine-abstracts.org

In all these endeavors, the availability and correct use of high-quality internal standards are paramount. researchgate.net A deuterated standard for each class of steroid analyzed is ideal for ensuring the accuracy and reliability of quantification across the entire steroid profile. As methods become more comprehensive, the need for a wider array of labeled standards, including 3α,21-Dihydroxy-5α-pregnan-20-one-d3, will continue to grow.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.